molecular formula C40H32BLiN4O4 B1602928 Lithium tetra(2-methyl-8-hydroxyquinolinato)boron CAS No. 338949-42-1

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Cat. No. B1602928
M. Wt: 650.5 g/mol
InChI Key: AVPRLXSPVRRDIE-UHFFFAOYSA-N
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Description

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, also known as LiBHMNQ, is a complex lithium compound that has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound is synthesized using a simple and efficient method, and its unique properties make it a promising material for future research.

Scientific Research Applications

Electroluminescent Material Characterization

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron has been extensively studied for its electroluminescent properties. Research has revealed that it is a highly efficient blue electroluminescent material, although it was found not to contain boron, but rather to be the lithium salt of 2-methyl-8-hydroxyquinoline (Middleton, Marshall, & Radu, 2003). Another study synthesized this lithium-boron complex, which emits greenish-blue light, and used it for organic light-emitting diodes (OLEDs) fabrication (Misra et al., 2006).

Optical and Electroluminescent Properties

Further research has been conducted on the optical and electroluminescent properties of this compound. One study reported its absorption cutoff wavelength of 410 nm and bright blue photoluminescence with a peak wavelength at 466 nm, indicating its potential as a blue emitter for LED applications (Tao et al., 1999). The structural characterization of this compound and its influence on photoluminescence has also been explored, demonstrating the importance of its molecular structure in determining its optical characteristics (Chen, Li, & Zhang, 2006).

Luminescence Enhancement and Self-Assembled Nanostructures

A notable aspect of this compound is its enhanced luminescence and the formation of self-assembled fibrillar nanostructures in certain conditions, as shown by a study where a derivative of lithium tetra(2-methyl-8-hydroxyquinolinato)boron exhibited three times more enhanced luminescence than its pristine form (Kong et al., 2010).

properties

IUPAC Name

lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRLXSPVRRDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32BLiN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635781
Record name Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

CAS RN

338949-42-1
Record name Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium tetra(2-methyl-8-hydroxyquinolinato)boron
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SY Chai, R Zhou, ZW An, A Kimura, K Fukuno… - Thin solid films, 2005 - Elsevier
New 5-coordinated aluminum complexes bearing a phenolic ligand and two 2,4-dimethyl-8-hydroxyquinoline ligands were synthesized for application to organic light-emitting devices. …
Number of citations: 34 www.sciencedirect.com
K Danel, TH Huang, JT Lin, YT Tao… - Chemistry of …, 2002 - ACS Publications
A new series of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes have been synthesized from 2-tert-butyl-9,10-anthraquinone. Palladium-catalyzed C−N bond formation between these …
Number of citations: 215 pubs.acs.org
R Pode - Renewable and Sustainable Energy Reviews, 2020 - Elsevier
Electricity consumption for lighting is over 15% world's total electricity, thereby contributing to the 5% of worldwide greenhouse gas emissions. By 2030, a 50% rise in lighting demand of …
Number of citations: 122 www.sciencedirect.com
X Zhang - 2013 - egrove.olemiss.edu
The unique metallation/transmetallation route for the synthesis of CCC-bis (NHC) pincer ligand supported transition metal complexes was extended to Pt. Several platinum complexes …
Number of citations: 2 egrove.olemiss.edu
TH Kim, W Wang, Q Li - Frontiers of Chemical Science and Engineering, 2012 - Springer
This review provides a comprehensive account of energy efficient lighting devices, their working principles and the advancement of these materials as an underpinning to the …
Number of citations: 31 link.springer.com
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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